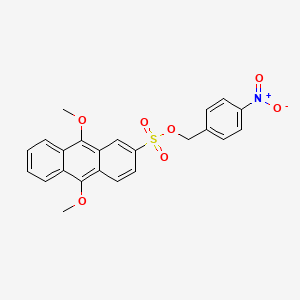
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is an organic compound with the molecular formula C23H19NO7S. This compound is known for its unique structure, which combines a nitrophenyl group, a dimethoxyanthracene moiety, and a sulfonate ester. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate typically involves the esterification of 9,10-dimethoxyanthracene-2-sulfonic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group on the phenyl ring can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups on the anthracene moiety can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives of the anthracene moiety.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the anthracene moiety can intercalate into DNA, affecting its structure and function. The sulfonate ester group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)methyl anthracene-2-sulfonate: Lacks the methoxy groups on the anthracene moiety.
(4-Nitrophenyl)methyl 9,10-dihydroxyanthracene-2-sulfonate: Contains hydroxyl groups instead of methoxy groups.
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-carboxylate: Has a carboxylate group instead of a sulfonate ester.
Uniqueness
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonate ester groups enhances its solubility and facilitates its use in various applications .
Propiedades
Número CAS |
121172-98-3 |
|---|---|
Fórmula molecular |
C23H19NO7S |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C23H19NO7S/c1-29-22-18-5-3-4-6-19(18)23(30-2)21-13-17(11-12-20(21)22)32(27,28)31-14-15-7-9-16(10-8-15)24(25)26/h3-13H,14H2,1-2H3 |
Clave InChI |
CUHCLROITCDERO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


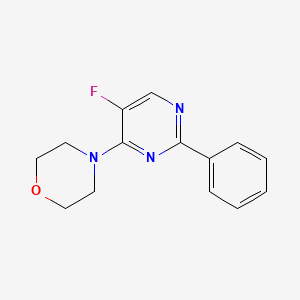
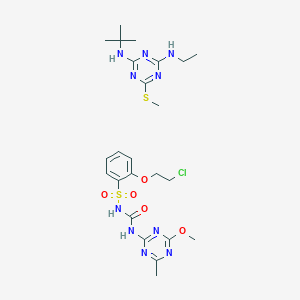
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
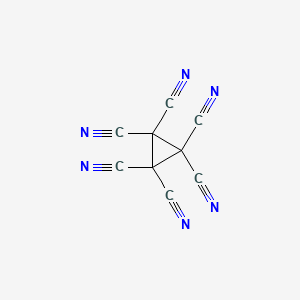

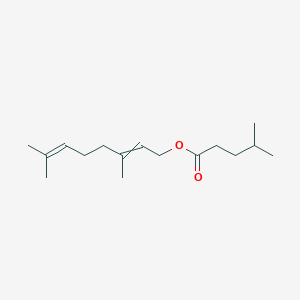
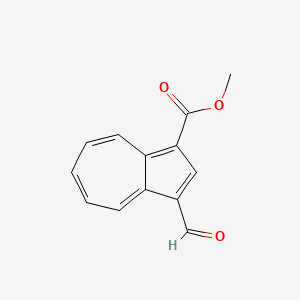
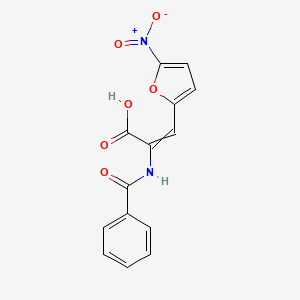


![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
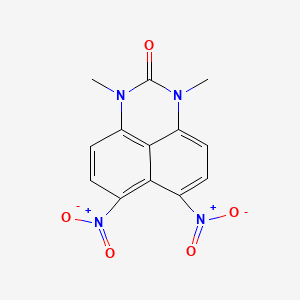
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)

